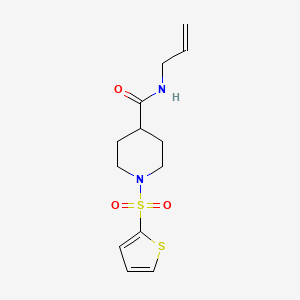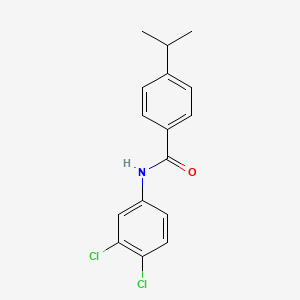
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as ATSP-7041, is a chemical compound that has been studied for its potential therapeutic applications. This molecule was first synthesized in 2015 and has since been the subject of numerous scientific studies. In
Aplicaciones Científicas De Investigación
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications. One study investigated the effects of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide on the growth and metastasis of breast cancer cells. The results showed that N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide inhibited the growth and metastasis of breast cancer cells, suggesting that it may be a potential therapeutic agent for breast cancer.
Another study investigated the effects of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide on the immune system. The results showed that N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide increased the production of cytokines and enhanced the activity of natural killer cells, suggesting that it may have immunomodulatory effects.
Mecanismo De Acción
The mechanism of action of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is not fully understood. However, it is thought to inhibit the activity of a protein called HSP90, which is involved in the folding and stabilization of other proteins. Inhibition of HSP90 can lead to the degradation of client proteins, which can result in cell death.
Biochemical and Physiological Effects:
N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of breast cancer cells, enhance the activity of natural killer cells, and increase the production of cytokines. Additionally, it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in lab experiments is that it has been shown to have potential therapeutic applications. This makes it an interesting molecule to study. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for the study of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One direction is to investigate its potential as a therapeutic agent for other types of cancer. Another direction is to investigate its immunomodulatory effects in more detail. Additionally, the mechanism of action of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide could be further elucidated to design more targeted experiments. Finally, the synthesis method could be optimized to yield higher purity N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide.
Métodos De Síntesis
The synthesis of N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves several steps. The first step is the reaction of piperidine with allyl bromide to form N-allyl piperidine. The second step involves the reaction of N-allyl piperidine with 2-thiophenesulfonyl chloride to form N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. This synthesis method has been optimized and yields high purity N-allyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide.
Propiedades
IUPAC Name |
N-prop-2-enyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S2/c1-2-7-14-13(16)11-5-8-15(9-6-11)20(17,18)12-4-3-10-19-12/h2-4,10-11H,1,5-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKIFTMGDIWVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49820075 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5794702.png)
![2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5794707.png)

![1-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B5794712.png)

![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5794731.png)
![4-(4-methyl-1-piperidinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5794735.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5794736.png)
![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)
![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)